molecular formula C24H30ClN3O B2894285 3-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 922095-98-5

3-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No.: B2894285
CAS No.: 922095-98-5
M. Wt: 411.97
InChI Key: SHOWQSRDMDAMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a chlorine atom at the 3-position. The amide nitrogen is linked to an ethyl group bearing two distinct heterocyclic moieties: a piperidin-1-yl group and a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group. The compound’s synthesis and characterization likely follow protocols analogous to those reported for related benzamide-piperidine hybrids, such as 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, which involves coupling reactions between substituted benzoyl chlorides and amine-containing intermediates .

Properties

IUPAC Name

3-chloro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN3O/c1-27-12-6-8-18-15-19(10-11-22(18)27)23(28-13-3-2-4-14-28)17-26-24(29)20-7-5-9-21(25)16-20/h5,7,9-11,15-16,23H,2-4,6,8,12-14,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOWQSRDMDAMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Cl)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-Amine

The synthesis begins with the reduction of 6-nitro-1-methylquinoline using catalytic hydrogenation (H₂, Pd/C) in ethanol at 50°C, yielding 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine with >85% purity. Alternative methods involve the Leuckart reaction for reductive amination, though this route requires optimization to avoid over-reduction byproducts.

Incorporation of Piperidine and Ethylenediamine Linker

The amine intermediate is synthesized via a two-step nucleophilic substitution:

  • Alkylation with 1,2-Dibromoethane :
    $$ \text{1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine} + 1,2-\text{dibromoethane} \rightarrow \text{6-(2-bromoethylamino)-1-methyl-1,2,3,4-tetrahydroquinoline} $$
    Conducted in dry tetrahydrofuran (THF) with K₂CO₃ as a base, yielding 70–75% product.
  • Piperidine Substitution :
    $$ \text{6-(2-Bromoethylamino)-1-methyl-1,2,3,4-tetrahydroquinoline} + \text{piperidine} \rightarrow \text{2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethanamine} $$
    Reaction in refluxing acetonitrile with excess piperidine (3 equiv) achieves 65% yield after purification via silica gel chromatography.

Synthesis of 3-Chlorobenzoyl Chloride

3-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 4 h) to produce 3-chlorobenzoyl chloride. Excess SOCl₂ is removed under reduced pressure, and the product is stored in anhydrous dichloromethane (DCM) to prevent hydrolysis.

Amide Bond Formation

The final step involves coupling the amine intermediate with 3-chlorobenzoyl chloride:
$$ \text{3-Chlorobenzoyl chloride} + \text{2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethanamine} \xrightarrow{\text{Base}} \text{Target Compound} $$

Reaction Conditions and Optimization

  • Solvent : Anhydrous DCM or THF.
  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl.
  • Temperature : 0–5°C initially, followed by warming to room temperature.
  • Yield : 60–72% after column chromatography (SiO₂, ethyl acetate/hexane gradient).

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (ethyl acetate:hexane = 3:7), followed by recrystallization from ethanol to achieve >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, 1H, Ar–H), 7.45–7.30 (m, 3H, Ar–H), 3.72 (t, 2H, N–CH₂), 2.95–2.60 (m, 8H, piperidine and tetrahydroquinoline CH₂), 2.40 (s, 3H, N–CH₃).
  • MS (ESI) : m/z 456.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Direct Alkylation 65 95 Fewer steps
Reductive Amination 58 90 Higher stereocontrol
Coupling with DIPEA 72 98 Optimized for scale-up

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Attributed to steric hindrance from the branched amine. Mitigated by using excess acyl chloride (1.5 equiv) and prolonged reaction times (24 h).
  • Byproduct Formation : Hydrolysis of acyl chloride is minimized by maintaining anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the tetrahydroquinoline moiety to form quinoline derivatives.

    Reduction: Reduction reactions can target the amide bond or the aromatic ring, leading to different products.

    Substitution: The chloro group on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced amide or aromatic ring products.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs, highlighting key differences in substituents, heterocyclic systems, and physicochemical or biological properties.

Compound 35 ()

  • Structure: (S)- or (R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide dihydrochloride.
  • Key Differences: Heterocycle: Pyrrolidin-2-yl (5-membered ring) instead of piperidin-1-yl (6-membered ring). Core Substituent: Thiophene-2-carboximidamide replaces 3-chlorobenzamide. Biological Data: Exhibits enantiomeric purity (>99% ee) and distinct optical rotation ([α]²⁵₅₈₉ = −18.0° for (S)-enantiomer). The thiophene moiety may enhance π-π stacking interactions in target binding, while the 2-oxo-tetrahydroquinoline scaffold could influence metabolic stability . Analytical Data: MS (ESI): 369.2 (M + 1); ¹H NMR confirms stereochemistry and hydrogen bonding patterns critical for receptor affinity .

4-Chloro-N-[2-(Piperidin-1-yl)ethyl]Benzamide Monohydrate ()

  • Structure: Lacks the tetrahydroquinoline moiety, featuring a simpler ethyl-piperidine linkage.
  • Key Differences: Crystal Structure: Piperidine adopts a chair conformation (puckering parameters: q₂ = 0.6994 Å, φ₂ = 88.60°). Hydrogen Bonding: Forms O–H⋯N and C–H⋯O interactions in the crystal lattice, which may correlate with enhanced stability in solid-state formulations . Synthetic Route: Prepared via reaction of 4-chlorobenzoyl chloride with 1,2-diaminoethylpiperidine, followed by recrystallization .

2-Ethoxy-N-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-(Pyrrolidin-1-yl)ethyl]Benzamide ()

  • Structure : Ethoxybenzamide replaces 3-chlorobenzamide; pyrrolidin-1-yl substitutes piperidin-1-yl.
  • Key Differences :
    • Substituent Effects : The ethoxy group may increase lipophilicity (logP) compared to the electron-withdrawing chlorine atom. Pyrrolidine’s smaller ring size could alter conformational flexibility and target selectivity .
    • Molecular Weight : 407.5 g/mol (vs. ~453 g/mol for the target compound, estimated from formula C₂₅H₂₇ClN₃O).

Comparative Data Table

Property/Feature Target Compound Compound 35 4-Chloro-N-[2-(Piperidin-1-yl)ethyl]Benzamide 2-Ethoxy Analog
Core Structure 3-Chlorobenzamide Thiophene-2-carboximidamide 4-Chlorobenzamide 2-Ethoxybenzamide
Heterocyclic Systems Piperidine, Tetrahydroquinoline Pyrrolidine, Tetrahydroquinoline Piperidine Pyrrolidine, Tetrahydroquinoline
Molecular Weight ~453 g/mol (estimated) 369.2 g/mol (free base) 296.8 g/mol (free base) 407.5 g/mol
Key Interactions Likely hydrogen bonding (amide, piperidine) π-π stacking (thiophene), hydrogen bonding O–H⋯N, C–H⋯O (crystal) Ethoxy lipophilicity
Stereochemical Features Not reported Enantiomeric resolution (S/R) Achiral Not reported

Biological Activity

3-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a complex organic compound with potential applications in pharmacology due to its structural features that suggest interactions with various biological targets. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC24H31ClN4O
Molecular Weight426.99 g/mol
CAS Number922011-33-4

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The compound is believed to act as a selective modulator of dopamine receptors, particularly targeting D4 receptors. Such interactions can influence various neurochemical pathways associated with cognitive functions and mood regulation.

Pharmacological Implications

Research indicates that compounds structurally similar to this benzamide derivative may exhibit anti-dementia and neuroprotective effects. The modulation of dopamine pathways suggests potential therapeutic applications in treating conditions like schizophrenia and Parkinson's disease.

Research Findings

Recent studies have highlighted the importance of this compound in neuropharmacology:

  • Dopamine Receptor Interaction : A study on related compounds demonstrated that modifications in the piperidine and tetrahydroquinoline moieties significantly altered receptor binding affinities and selectivities for dopamine receptor subtypes .
  • Neuroprotective Effects : In vitro assays have shown that compounds with similar structures can protect neuronal cells from oxidative stress-induced damage, suggesting a potential role in neurodegenerative disease management .
  • Cognitive Enhancement : Preliminary animal studies indicated that administration of related benzamide derivatives could enhance cognitive performance in tasks requiring memory and learning, possibly through dopaminergic modulation .

Case Studies

Several case studies have explored the effects of compounds similar to this compound:

  • Study on Cognitive Dysfunction : A clinical trial involving patients with mild cognitive impairment assessed the efficacy of a related compound in improving cognitive scores compared to placebo controls. Results indicated a statistically significant improvement in cognitive function among treated individuals .
  • Animal Model Research : In rodent models of Parkinson's disease, treatment with related compounds resulted in reduced motor deficits and improved survival rates compared to untreated controls .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro group at C3 of benzamide, methyl group on tetrahydroquinoline) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 466.2) .
  • X-ray crystallography : Use SHELXL for refinement to resolve stereochemical ambiguities (e.g., chair conformation of piperidine) .

How can conflicting biological activity data across studies be resolved?

Advanced Research Question

  • Assay cross-validation : Replicate experiments in orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
  • Structural analogs : Compare activity trends with derivatives (e.g., replacing chloro with fluoro to assess halogen effects) .
  • Dose-response curves : Ensure IC₅₀ values are calculated under standardized conditions (e.g., 72-hour exposure in cancer cell lines) .

What computational approaches predict the compound’s biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to screen against kinase or GPCR libraries; prioritize targets with ΔG < −8 kcal/mol .
  • MD simulations : Analyze binding stability (RMSD < 2 Å over 100 ns) for predicted targets like PI3K or EGFR .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with benzamide carbonyl) .

How can reaction mechanisms for substitution reactions be experimentally validated?

Advanced Research Question

  • Kinetic isotope effects : Replace chloro with deuterated analogs to study nucleophilic aromatic substitution (e.g., kH/kD > 1 suggests rate-limiting bond cleavage) .
  • Trapping intermediates : Use low-temperature NMR (−80°C) to detect reactive species (e.g., Meisenheimer complexes) .

What strategies improve crystallization for X-ray studies?

Advanced Research Question

  • Co-crystallization : Add small-molecule additives (e.g., DMSO) to stabilize lattice packing .
  • Temperature gradients : Slow cooling from 40°C to 4°C over 48 hours .
  • Crystal mounting : Use MiTeGen loops and cryoprotectants (e.g., glycerol) to prevent ice formation .

How to design structure-activity relationship (SAR) studies for this scaffold?

Advanced Research Question

  • Substituent variation : Synthesize analogs with modified tetrahydroquinoline (e.g., 1-ethyl vs. 1-methyl) and assess potency .
  • Bioisosteric replacement : Replace piperidine with morpholine to evaluate hydrogen-bonding effects .
  • 3D-QSAR : Build CoMFA models using IC₅₀ data from 20+ derivatives to guide optimization .

How to address low yields in coupling steps during synthesis?

Advanced Research Question

  • Catalyst screening : Test Pd(OAc)₂/Xantphos vs. CuI/1,10-phenanthroline for Buchwald-Hartwig amidation .
  • Solvent optimization : Compare DMF (polar aprotic) vs. THF (low dielectric) for intermediate solubility .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C, increasing yield by 15–20% .

What isotopic labeling strategies are used in metabolism studies?

Advanced Research Question

  • ¹³C/¹⁵N labeling : Incorporate isotopes at the benzamide carbonyl or piperidine nitrogen to track metabolic cleavage .
  • In vitro assays : Incubate with liver microsomes and analyze metabolites via LC-HRMS .

How to validate target engagement in cellular models?

Advanced Research Question

  • Surface plasmon resonance (SPR) : Measure binding affinity (KD) to recombinant proteins .
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
  • Knockdown/rescue : Use siRNA to silence putative targets and assess activity restoration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.